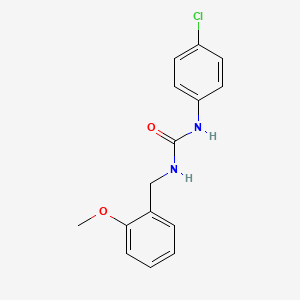
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized in 1982 and has since been used in scientific research to study its mechanism of action and physiological effects. CMU is a potent inhibitor of dopamine transporters and has been investigated as a potential treatment for drug addiction and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves its binding to the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the uptake of dopamine, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This results in a decrease in drug-seeking behavior and other neurological effects.
Biochemical and physiological effects:
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs such as cocaine and amphetamine. It has also been shown to increase locomotor activity and increase the release of dopamine in the brain. Additionally, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of dopamine signaling and its effects on behavior and neurological function. However, one limitation of using N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea is its potential for off-target effects, as it may also interact with other proteins in the brain. Additionally, the use of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments may not accurately reflect its effects in vivo, as it may be metabolized differently or have different pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea and its potential therapeutic applications. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of drug addiction and other neurological disorders. Another direction is the investigation of the effects of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the use of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves the reaction of 4-chloroaniline with 2-methoxybenzyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea. The synthesis of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea is relatively straightforward and can be achieved with high yields.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward pathways in the brain. This makes N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea a potential treatment for drug addiction and other neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-5-3-2-4-11(14)10-17-15(19)18-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIMBHCAOKKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorophenyl)-n'-(2-methoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
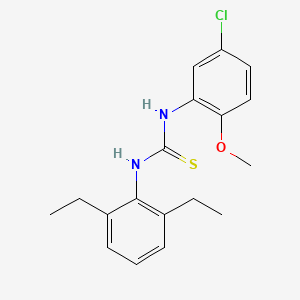
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
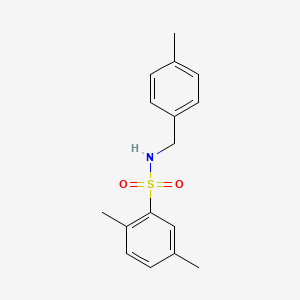
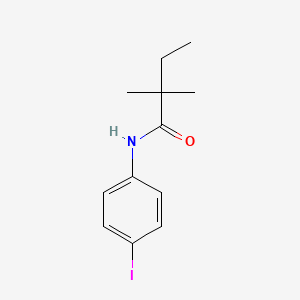
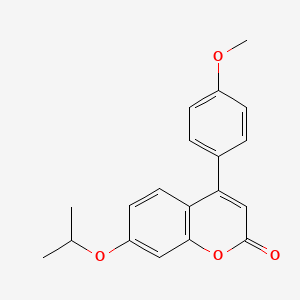

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
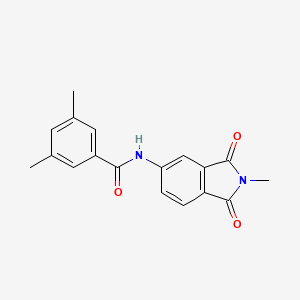
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)